molecular formula C21H20N2O7S B2404437 Ethyl 4-(((4-methoxyphenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate CAS No. 899728-02-0

Ethyl 4-(((4-methoxyphenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2404437
CAS No.: 899728-02-0
M. Wt: 444.46
InChI Key: ANJTVESJPUZIBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(((4-methoxyphenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C21H20N2O7S and its molecular weight is 444.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 4-(((4-methoxyphenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a synthetic compound with potential biological activity. This article reviews its biological properties, focusing on antimicrobial activity, cytotoxicity, and other pharmacological effects based on recent research findings.

Chemical Structure

The compound features a complex structure characterized by a dihydropyridazine core substituted with various functional groups, including a methoxyphenyl sulfonate. This unique arrangement is believed to contribute to its biological efficacy.

Antimicrobial Activity

Recent studies have highlighted the compound's significant antimicrobial properties. In vitro evaluations have demonstrated its effectiveness against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate strong antibacterial activity, with some derivatives showing MICs as low as 0.22 μg/mL .

Pathogen MIC (μg/mL) MBC (μg/mL)
Staphylococcus aureus0.250.50
Escherichia coli0.300.60

Cytotoxicity

The cytotoxic effects of the compound were evaluated using standard assays, revealing low toxicity profiles. Hemolytic activity was minimal, with % lysis ranging from 3.23% to 15.22%, indicating a favorable safety margin compared to known toxic agents .

The mechanism underlying the antimicrobial action appears to involve inhibition of bacterial DNA gyrase and dihydrofolate reductase (DHFR), crucial enzymes in bacterial replication and metabolism. The compound exhibited IC50 values of 12.27–31.64 μM for DNA gyrase and 0.52–2.67 μM for DHFR, suggesting potent enzyme inhibition capabilities .

Case Studies

One notable case study involved the synthesis and evaluation of various derivatives of the compound, which were tested for their biological activities in a series of assays:

  • Synthesis : The derivatives were synthesized through multi-step reactions involving key intermediates.
  • Evaluation : Each derivative was subjected to antimicrobial testing and cytotoxicity assays.
  • Findings : Derivative 7b emerged as the most potent variant with superior antimicrobial and cytotoxic profiles compared to other tested compounds.

Scientific Research Applications

The compound exhibits a range of biological activities, making it a subject of interest in pharmacological research. Key areas of application include:

Antitumor Activity

Research indicates that compounds similar to Ethyl 4-(((4-methoxyphenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate demonstrate significant antitumor properties. Specifically, derivatives have been shown to inhibit critical cancer pathways such as BRAF(V600E) and EGFR, which are pivotal in various cancers including melanoma and lung cancer.

Case Study: Antitumor Effects

In a study involving breast cancer cell lines (MCF-7 and MDA-MB-231), pyrazole derivatives were tested for cytotoxicity. The results indicated that certain derivatives exhibited enhanced efficacy when combined with doxorubicin, suggesting a potential synergistic effect .

Anti-inflammatory Properties

The compound may also possess anti-inflammatory capabilities. Similar structures have been reported to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes, indicating potential therapeutic applications in treating inflammatory diseases.

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been documented extensively. Studies have demonstrated significant activity against various bacterial strains and fungi. The mechanism often involves the disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Synthesis and Structure-Activity Relationship (SAR)

Understanding the synthesis routes and structure-activity relationships is crucial for optimizing the biological efficacy of this compound.

Synthetic Route Overview

The synthesis typically involves multi-step reactions starting from readily available precursors:

  • Starting Materials : Commonly used precursors include substituted phenols and sulfonic acids.
  • Key Steps :
    • Formation of the dihydropyridazine core.
    • Introduction of sulfonate groups.
    • Final esterification to yield the target compound.
StepDescription
1Formation of the dihydropyridazine core from appropriate precursors.
2Introduction of sulfonate groups to enhance biological activity.
3Esterification to yield this compound.

Properties

IUPAC Name

ethyl 4-(4-methoxyphenyl)sulfonyloxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O7S/c1-4-29-21(25)20-18(30-31(26,27)16-11-9-15(28-3)10-12-16)13-19(24)23(22-20)17-8-6-5-7-14(17)2/h5-13H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANJTVESJPUZIBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC=C(C=C2)OC)C3=CC=CC=C3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.